Home > Products > Screening Compounds P93984 > Benzofuranylpropylaminopentane
Benzofuranylpropylaminopentane -

Benzofuranylpropylaminopentane

Catalog Number: EVT-13528554
CAS Number:
Molecular Formula: C16H23NO
Molecular Weight: 245.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzofuranylpropylaminopentane, commonly referred to as BPAP, is an experimental compound related to the drug selegiline. It functions as a monoaminergic activity enhancer, which means it enhances the release of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. BPAP is orally active in animal models and has been studied for potential therapeutic applications in conditions such as Parkinson's disease, Alzheimer's disease, and depression. The compound was first described in 1999 and is structurally related to other compounds like phenylpropylaminopentane (PPAP) and indolylpropylaminopentane (IPAP) .

Source

BPAP was developed by József Knoll and his colleagues, building on previous research involving selegiline and its analogs. The compound's structural modifications were aimed at enhancing its pharmacological properties while maintaining safety and efficacy profiles .

Classification

Benzofuranylpropylaminopentane falls under the category of monoaminergic activity enhancers. It is classified based on its ability to modulate neurotransmitter release without acting as a classical monoamine releasing agent like amphetamines. Instead, it enhances neurotransmitter release through different mechanisms .

Synthesis Analysis

Methods

The synthesis of benzofuranylpropylaminopentane involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that can be modified to introduce the benzofuran moiety.
  2. Structural Modification: BPAP is derived from phenylpropylaminopentane by substituting the benzene ring with a benzofuran ring. This modification is crucial for enhancing its pharmacological activity.
  3. Enantioselective Synthesis: The R(–)-enantiomer of BPAP is primarily studied due to its higher potency compared to its S(+)-counterpart. Enantioselective synthesis techniques are employed to achieve this specific configuration .

Technical Details

The synthesis may involve various organic reactions including:

  • Reduction reactions to form amines.
  • Rearrangement reactions to introduce functional groups.
  • Purification processes such as chromatography to isolate the desired enantiomer with high purity .
Molecular Structure Analysis

Structure

Benzofuranylpropylaminopentane has a complex molecular structure characterized by:

  • A benzofuran ring fused with a propylamine chain.
  • The IUPAC name is (–)-1-(benzofuran-2-yl)-2-propylaminopentane.

Data

  • Molecular Formula: C₁₆H₂₃NO
  • Molar Mass: 245.366 g·mol⁻¹
  • 3D Structure: The spatial arrangement allows for interaction with various neurotransmitter receptors, influencing its pharmacological effects .
Chemical Reactions Analysis

Reactions

Benzofuranylpropylaminopentane can undergo several chemical reactions:

  • Oxidation: Can lead to the formation of ketones or carboxylic acids.
  • Reduction: May convert it into secondary or tertiary amines depending on the reagents used.
  • Substitution Reactions: Particularly at the amine group, allowing for further functionalization .

Technical Details

Common reagents include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction processes.
  • Substitution Reagents: Alkyl halides or acyl chlorides under basic conditions for nucleophilic substitution .
Mechanism of Action

Benzofuranylpropylaminopentane acts primarily as a monoaminergic activity enhancer through the following mechanisms:

  1. Release Enhancement: It stimulates the release of serotonin, norepinephrine, and dopamine from nerve terminals.
  2. Reuptake Inhibition: At higher concentrations, it exhibits monoamine reuptake inhibition properties, particularly for dopamine and norepinephrine, although this effect is less pronounced for serotonin .

Data

The IC₅₀ values indicating binding affinity are:

  • Dopamine transporter: 16 ± 2 nM
  • Norepinephrine transporter: 211 ± 61 nM
  • Serotonin transporter: 638 ± 63 nM .
Physical and Chemical Properties Analysis

Physical Properties

Benzofuranylpropylaminopentane is characterized by:

  • A solid state at room temperature.
  • Solubility in organic solvents due to its hydrophobic nature.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity with electrophiles due to the presence of an amine group.

Relevant Data or Analyses

The compound exhibits significant oral bioavailability and crosses the blood-brain barrier effectively, making it suitable for central nervous system applications .

Applications

Benzofuranylpropylaminopentane has potential applications in various scientific fields:

  • Neuroscience Research: Studied for its effects on neurotransmitter systems relevant to mood disorders and neurodegenerative diseases.
  • Pharmaceutical Development: Investigated as a candidate for treating conditions like Parkinson's disease and depression due to its unique mechanism of action compared to traditional antidepressants .
Mechanistic Pharmacology of BPAP as a Monoaminergic Activity Enhancer (MAE)

TAAR1 Agonism and Intracellular Signaling Pathways

Benzofuranylpropylaminopentane (BPAP), particularly its R(-)-enantiomer, functions as a highly potent monoaminergic activity enhancer (MAE) primarily through agonism of the trace amine-associated receptor 1 (TAAR1). TAAR1 is a primarily intracellular G protein-coupled receptor (GPCR) expressed within presynaptic terminals of monoaminergic neurons [5] [7]. Upon activation by BPAP, TAAR1 initiates dual signaling cascades:

  • Gs-cAMP-PKA Pathway: BPAP binding induces conformational changes in TAAR1, promoting coupling with Gαs subunits. This stimulates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels and activating protein kinase A (PKA). PKA-mediated phosphorylation modulates neuronal excitability and primes vesicular pools for exocytosis [5] [7] [10].
  • Gq-RhoA Pathway: Concurrently, BPAP-activated TAAR1 couples with Gα13 subunits, triggering RhoA GTPase activation. This pathway is spatially concentrated near the endoplasmic reticulum and regulates cytoskeletal remodeling, facilitating the trafficking of monoamine transporters (e.g., DAT, SERT) and synaptic vesicle mobilization [7].

Crucially, BPAP requires transport into neurons via monoamine transporters (e.g., dopamine transporter, DAT) to access intracellular TAAR1 [1] [4]. This mechanistic requirement was demonstrated by the abolition of BPAP's effects by monoamine reuptake inhibitors like nomifensine and the TAAR1-specific antagonist EPPTB [1] [4] [7].

Table 1: Intracellular Signaling Pathways Activated by BPAP via TAAR1

Signaling PathwayG-Protein CouplingKey EffectorsFunctional OutcomeSubcellular Localization
Gs-cAMP-PKAGαsAdenylate Cyclase → cAMP → PKAEnhanced neuronal excitability; Priming of vesicular releaseBroad cellular distribution
Gq-RhoAGα13RhoA GTPase → Cytoskeletal remodelingTransporter trafficking; Vesicle mobilizationEndoplasmic reticulum vicinity

Modulation of Impulse Propagation-Mediated Neurotransmitter Release

Dopaminergic, Noradrenergic, and Serotonergic Systems

BPAP selectively amplifies action potential-dependent (impulse propagation-mediated) neurotransmitter release without inducing non-vesicular "dumping" of monoamines. Electrophysiological and neurochemical studies reveal its effects across key systems:

  • Dopaminergic: In rat striatal slices, BPAP (10^−12–10^−14 M) increased electrically stimulated [³H]dopamine release by 44–118% across striatal, nigral, and olfactory tubercle regions [1] [6].
  • Noradrenergic: In the locus coeruleus, BPAP elevated [³H]norepinephrine release by up to 228% [1] [9].
  • Serotonergic: BPAP enhanced [³H]serotonin release in the raphe nucleus by 166% at significantly lower concentrations (36 nM) than required for catecholamines [1] [6] [9].

This enhancement occurs only when neurons are physiologically activated, preserving normal firing patterns—a critical distinction from amphetamine-like releasing agents that cause non-specific monoamine efflux [1] [4].

Bimodal Concentration–Response Relationships in Neurotransmitter Release

A hallmark of BPAP's MAE activity is its bimodal concentration–response relationship, characterized by two distinct peaks of efficacy:

  • Peak 1: Activity at femtomolar-picomolar concentrations (10^−14–10^−12 M)
  • Peak 2: Activity at nanomolar concentrations (10^−9–10^−7 M) [1] [4] [6]

This biphasic pattern is attributed to two proposed mechanisms:

  • Low-concentration agonism: BPAP binding to high-affinity TAAR1 sites enhances neurotransmitter release.
  • High-concentration receptor dimerization: At higher concentrations, BPAP promotes TAAR1 heterodimerization with dopamine D2 autoreceptors. This switches signaling from TAAR1-mediated enhancement to D2-mediated inhibition of neurotransmitter release, explaining the decline between the two activity peaks [2] [4].

Comparative Analysis with Related MAEs: PPAP, Selegiline, and Endogenous Trace Amines

BPAP belongs to a class of synthetic MAEs structurally derived from phenethylamine or tryptamine scaffolds. Key comparisons include:

Table 2: Comparative Pharmacology of Monoaminergic Activity Enhancers

CompoundChemical ClassNeurotransmitter SelectivityRelative Potency vs. BPAPAdditional Actions
BPAPBenzofuran-tryptamine hybridDopamine, Norepinephrine, SerotoninReference (1x)Weak monoamine reuptake inhibition (high conc.)
PPAPPhenethylamine derivativeDopamine, Norepinephrine (CAE)~10-fold lowerNo significant MAO inhibition
(-)-SelegilinePhenethylamine (propargylamine)Dopamine, Norepinephrine (CAE)~130-fold lowerIrreversible MAO-B inhibition
β-Phenethylamine (PEA)Endogenous trace amineNorepinephrine > Dopamine~10^6-fold lower (16 μM required)Monoamine releasing agent (high conc.)
TryptamineEndogenous trace amineSerotonin > Norepinephrine~10^5-fold lower (1.3 μM required)Minimal releasing activity
  • PPAP (Phenylpropylaminopentane): A catecholaminergic activity enhancer (CAE) lacking serotonergic effects. BPAP’s benzofuran ring replacement (vs. PPAP’s benzene ring) confers broader monoaminergic activity and higher potency [1] [9].
  • Selegiline: Shares MAE properties but requires 130-fold higher doses than BPAP for equivalent effects. Unlike BPAP, selegiline irreversibly inhibits MAO-B, complicating its pharmacology [1] [4] [6].
  • Endogenous Trace Amines: PEA and tryptamine exhibit weak MAE effects but are rapidly metabolized by MAO and lack CNS efficacy in vivo without MAO inhibitors [1] [4].

BPAP uniquely combines ultra-high potency (femtomolar activity) with balanced enhancement of all three monoamines [1] [6] [9].

Antagonism of Tetrabenazine-Induced Behavioral Deficits in Rodent Models

BPAP demonstrates robust in vivo efficacy in reversing hypolocomotion and cognitive deficits induced by the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine:

  • Shuttle Box Test: In rats, BPAP (0.1 μg/kg s.c.) potently reversed tetrabenazine-induced suppression of escape responses. Its efficacy surpassed (-)-selegiline by ~130-fold, highlighting its exceptional potency in restoring motivated behavior [1] [6] [9].
  • Locomotor Activity: BPAP normalized locomotor deficits in reserpine-treated (monoamine-depleted) rodents. This effect was blocked by dopamine D1 receptor antagonist SCH-23390, confirming dependence on enhanced dopaminergic transmission [1] [9].
  • Mechanistic Basis: Tetrabenazine depletes monoamine stores, impairing stimulus-evoked release. BPAP counteracts this by maximizing release efficiency from remaining vesicular pools via TAAR1-mediated enhancement of exocytotic machinery [1] [6].

Properties

Product Name

Benzofuranylpropylaminopentane

IUPAC Name

1-(1-benzofuran-2-yl)-N-propylpentan-2-amine

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

InChI

InChI=1S/C16H23NO/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3

InChI Key

LJHIBIVAYHQPBT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CC2=CC=CC=C2O1)NCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.